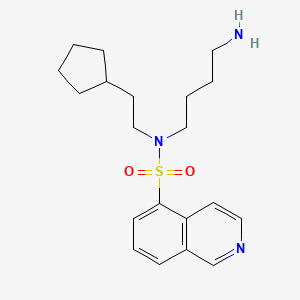
N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of Isoquinoline Core: Starting with a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.
Sulfonamide Formation:
Alkylation: The final step involves the alkylation of the amine group with 4-aminobutyl and 2-cyclopentylethyl groups using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide: can be compared with other isoquinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its combination of functional groups may confer unique properties that differentiate it from other isoquinoline derivatives.
Propriétés
Numéro CAS |
651307-42-5 |
|---|---|
Formule moléculaire |
C20H29N3O2S |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N-(4-aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C20H29N3O2S/c21-12-3-4-14-23(15-11-17-6-1-2-7-17)26(24,25)20-9-5-8-18-16-22-13-10-19(18)20/h5,8-10,13,16-17H,1-4,6-7,11-12,14-15,21H2 |
Clé InChI |
YHBDQBINZIJQON-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Difluoromethoxy)benzo[d]oxazole-7-acetonitrile](/img/structure/B12886783.png)
![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)
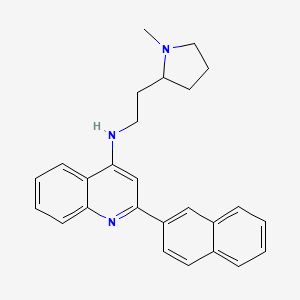
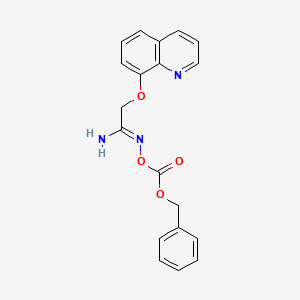


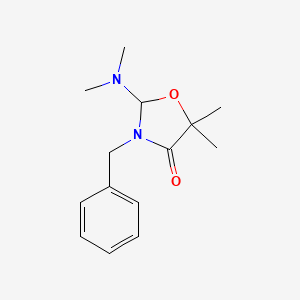
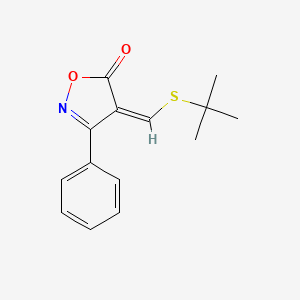

![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)
